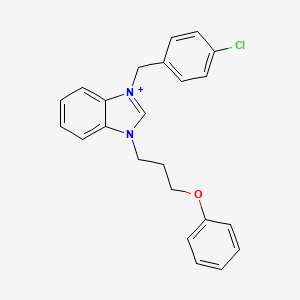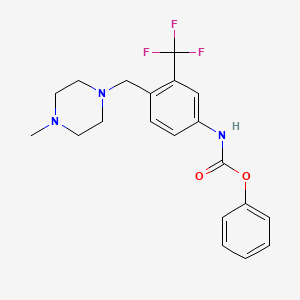
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its long aliphatic chains and the presence of multiple functional groups, including ester, ether, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Esterification: The initial step involves the esterification of dodecan-4-ol with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Ether Formation: The next step involves the formation of the ether linkage by reacting heptadecan-9-ol with the esterified product. This reaction is usually catalyzed by a base such as sodium hydride and carried out in an aprotic solvent like dimethyl sulfoxide.
Amination: The final step involves the introduction of the amino group by reacting the intermediate product with 2-hydroxyethylamine. This reaction is typically carried out under mild conditions to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids and ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically leads to the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages. Common reagents for these reactions include alkyl halides and nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, hydroxide ions in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted esters, ethers.
科学的研究の応用
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule for studying ester and ether chemistry. It is also used in the development of new synthetic methodologies.
Biology: The compound is used in the study of lipid metabolism and membrane biology. Its long aliphatic chains make it a useful tool for studying the interactions between lipids and proteins.
Medicine: The compound is being investigated for its potential use as a drug delivery agent. Its unique structure allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
Industry: The compound is used in the development of new materials, such as surfactants and lubricants. Its unique chemical properties make it a valuable additive in various industrial processes.
作用機序
The mechanism of action of Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is primarily based on its ability to interact with lipid membranes. The compound’s long aliphatic chains allow it to insert into lipid bilayers, disrupting their structure and function. This can lead to changes in membrane fluidity and permeability, affecting the activity of membrane-bound proteins and enzymes.
類似化合物との比較
Similar Compounds
Dodecan-4-yl octanoate: A simpler ester with similar aliphatic chains but lacking the ether and amino groups.
Heptadecan-9-yloxy octanoate: An ether with similar aliphatic chains but lacking the ester and amino groups.
2-Hydroxyethyl octanoate: An ester with a shorter aliphatic chain and a hydroxyl group.
Uniqueness
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its combination of ester, ether, and amino functional groups. This unique structure allows it to interact with a wide range of chemical and biological systems, making it a valuable tool in scientific research. Its long aliphatic chains also provide it with unique physical properties, such as high hydrophobicity and low solubility in water, which can be exploited in various applications.
特性
分子式 |
C47H93NO5 |
|---|---|
分子量 |
752.2 g/mol |
IUPAC名 |
dodecan-4-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-12-15-20-27-35-44(34-8-4)52-46(50)38-30-23-18-25-32-40-48(42-43-49)41-33-26-19-24-31-39-47(51)53-45(36-28-21-16-13-10-6-2)37-29-22-17-14-11-7-3/h44-45,49H,5-43H2,1-4H3 |
InChIキー |
UXMNAUTXKRMWDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



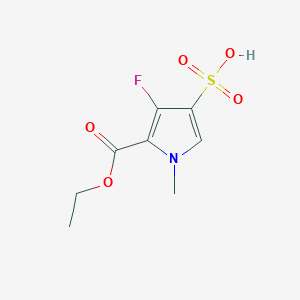
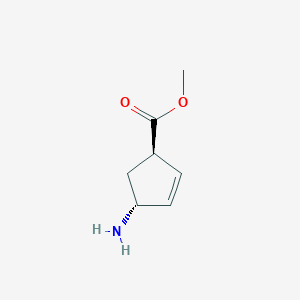
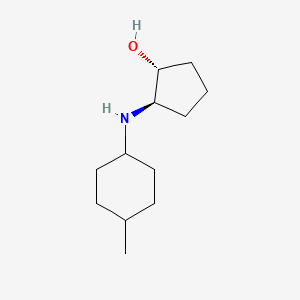
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)


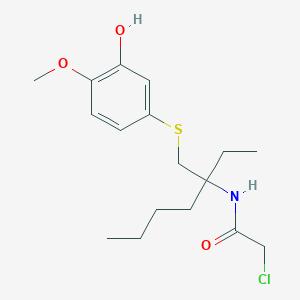
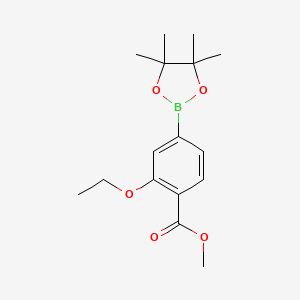
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13359637.png)
